molecular formula C15H13N3O2 B8363586 (4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester

(4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester

Cat. No.: B8363586
M. Wt: 267.28 g/mol
InChI Key: PXZQTFKOJJPYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester typically involves the construction of the imidazo[4,5-c]pyridine core followed by functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods would include:

    Batch Processing: Traditional batch reactors can be used for the synthesis, with careful control of reaction conditions to ensure high yield and purity.

    Continuous Flow Processing: This method allows for better control of reaction parameters and can be more efficient for large-scale production.

Mechanism of Action

The mechanism of action of (4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Imidazo[4,5-c]pyridin-1-yl-phenyl)acetic acid methyl ester is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 2-(4-imidazo[4,5-c]pyridin-1-ylphenyl)acetate

InChI

InChI=1S/C15H13N3O2/c1-20-15(19)8-11-2-4-12(5-3-11)18-10-17-13-9-16-7-6-14(13)18/h2-7,9-10H,8H2,1H3

InChI Key

PXZQTFKOJJPYNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.356 g of [4-(3-amino-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester and 9.2 ml of triethyl orthoformate is stirred and refluxed for 2 hours. The mixture obtained is allowed to cool to rt and is concentrated in vacuo. (4-Imidazo[4,5-c]pyridin-1-yl-phenyl)-acetic acid methyl ester is obtained in the form of a solid: ES-MS: 268.1 [M+H]+; single peak at tR=2.03 min (System 1).
Quantity
0.356 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One

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